Cas no 2098003-02-0 (3-(2,2-difluorocyclopropyl)azetidine hydrochloride)

3-(2,2-Difluorocyclopropyl)azetidine hydrochloride is a fluorinated heterocyclic compound featuring a unique structural motif combining an azetidine ring with a difluorocyclopropyl group. This scaffold is of significant interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of bioactive molecules. The difluorocyclopropyl moiety enhances metabolic stability and lipophilicity, while the azetidine ring contributes to conformational rigidity, improving binding affinity in target interactions. The hydrochloride salt form ensures improved solubility and handling properties. This compound is particularly valuable in the development of pharmaceuticals, including CNS-targeted agents and enzyme inhibitors, where its structural features can optimize pharmacokinetic and pharmacodynamic profiles.
3-(2,2-difluorocyclopropyl)azetidine hydrochloride structure
2098003-02-0 structure
Product name:3-(2,2-difluorocyclopropyl)azetidine hydrochloride
CAS No:2098003-02-0
MF:C6H10ClF2N
MW:169.60010766983
CID:6491984

3-(2,2-difluorocyclopropyl)azetidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(2,2-difluorocyclopropyl)azetidine hydrochloride
    • Azetidine, 3-(2,2-difluorocyclopropyl)-, hydrochloride (1:1)
    • Inchi: 1S/C6H9F2N.ClH/c7-6(8)1-5(6)4-2-9-3-4;/h4-5,9H,1-3H2;1H
    • InChI Key: DWTBKEDOFKKNRP-UHFFFAOYSA-N
    • SMILES: FC1(CC1C1CNC1)F.Cl

3-(2,2-difluorocyclopropyl)azetidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2167-8019-0.25g
3-(2,2-difluorocyclopropyl)azetidine hydrochloride
2098003-02-0 95%+
0.25g
$850.0 2023-09-06
Life Chemicals
F2167-8019-2.5g
3-(2,2-difluorocyclopropyl)azetidine hydrochloride
2098003-02-0 95%+
2.5g
$1886.0 2023-09-06
Life Chemicals
F2167-8019-5g
3-(2,2-difluorocyclopropyl)azetidine hydrochloride
2098003-02-0 95%+
5g
$2829.0 2023-09-06
Life Chemicals
F2167-8019-10g
3-(2,2-difluorocyclopropyl)azetidine hydrochloride
2098003-02-0 95%+
10g
$4025.0 2023-09-06
Life Chemicals
F2167-8019-1g
3-(2,2-difluorocyclopropyl)azetidine hydrochloride
2098003-02-0 95%+
1g
$943.0 2023-09-06
Life Chemicals
F2167-8019-0.5g
3-(2,2-difluorocyclopropyl)azetidine hydrochloride
2098003-02-0 95%+
0.5g
$895.0 2023-09-06

Additional information on 3-(2,2-difluorocyclopropyl)azetidine hydrochloride

Recent Advances in the Study of 3-(2,2-Difluorocyclopropyl)azetidine Hydrochloride (CAS: 2098003-02-0)

The compound 3-(2,2-difluorocyclopropyl)azetidine hydrochloride (CAS: 2098003-02-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This small molecule, characterized by its unique difluorocyclopropyl and azetidine moieties, has shown promising potential as a versatile building block in drug discovery and development. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, particularly in the context of central nervous system (CNS) disorders and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 3-(2,2-difluorocyclopropyl)azetidine hydrochloride via a novel cyclopropanation strategy. The researchers optimized the reaction conditions to achieve high yields (up to 85%) and excellent enantioselectivity (98% ee), making this compound more accessible for further pharmacological evaluation. The study also revealed that the difluorocyclopropyl group significantly enhances the metabolic stability of the molecule compared to its non-fluorinated analogs.

In terms of biological activity, recent preclinical investigations have highlighted the compound's potential as a modulator of γ-aminobutyric acid (GABA) receptors. A collaborative study between academic and industry researchers demonstrated that 3-(2,2-difluorocyclopropyl)azetidine hydrochloride exhibits selective binding to GABAA receptor subtypes, with particular affinity for α2/α3-containing receptors. This specificity suggests potential applications in anxiety disorders and neuropathic pain management, with reduced sedative effects compared to classical benzodiazepines.

Another significant development comes from antiviral research, where this compound has been incorporated as a key structural component in novel protease inhibitors. The difluorocyclopropyl moiety has been shown to improve target binding through favorable hydrophobic interactions while maintaining good solubility profiles. Early-stage studies against SARS-CoV-2 and influenza viruses have demonstrated enhanced potency when this scaffold is incorporated into lead compounds.

From a pharmaceutical development perspective, recent formulation studies have addressed the challenges associated with the hydrochloride salt form. Researchers have developed stable crystalline forms with improved dissolution rates, which is crucial for oral bioavailability. Additionally, the compound's favorable ADME (absorption, distribution, metabolism, and excretion) properties, including good blood-brain barrier penetration, make it particularly attractive for CNS-targeted therapies.

Looking forward, several pharmaceutical companies have included derivatives of 3-(2,2-difluorocyclopropyl)azetidine hydrochloride in their preclinical pipelines. The compound's structural versatility allows for diverse modifications, enabling the exploration of various therapeutic areas. Current research efforts are focusing on optimizing the scaffold for specific targets while maintaining its advantageous pharmacokinetic profile.

In conclusion, 3-(2,2-difluorocyclopropyl)azetidine hydrochloride represents an important structural motif in contemporary medicinal chemistry. Its recent applications span multiple therapeutic areas, and ongoing research continues to uncover new potential uses. The compound's unique combination of synthetic accessibility, favorable physicochemical properties, and promising biological activities positions it as a valuable tool for drug discovery programs targeting challenging disease areas.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd